Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate

DHFR inhibitor Lipophilicity Caco-2 permeability

Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate (CAS 20781-08-2) is a 2,4-diaminopyrimidine derivative that combines the diaminopyrimidine pharmacophore with a para-aminobenzoic acid ethyl ester moiety via a methylamino linkage. The compound has a molecular formula of C14H17N5O2, a molecular weight of 287.32 g/mol, and key structural identifiers include InChIKey SOXZZGWSHCJALQ-UHFFFAOYSA-N and synonyms NSC110656 and CID269492.

Molecular Formula C14H17N5O2
Molecular Weight 287.32 g/mol
CAS No. 20781-08-2
Cat. No. B12900212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate
CAS20781-08-2
Molecular FormulaC14H17N5O2
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NCC2=CN=C(N=C2N)N
InChIInChI=1S/C14H17N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-6,8,17H,2,7H2,1H3,(H4,15,16,18,19)
InChIKeySOXZZGWSHCJALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate (CAS 20781-08-2) – A 2,4-Diaminopyrimidine Antifolate Scaffold Intermediate


Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate (CAS 20781-08-2) is a 2,4-diaminopyrimidine derivative that combines the diaminopyrimidine pharmacophore with a para-aminobenzoic acid ethyl ester moiety via a methylamino linkage . The compound has a molecular formula of C14H17N5O2, a molecular weight of 287.32 g/mol, and key structural identifiers include InChIKey SOXZZGWSHCJALQ-UHFFFAOYSA-N and synonyms NSC110656 and CID269492 . This compound serves as a research intermediate in medicinal chemistry programs targeting dihydrofolate reductase (DHFR) and related folate pathway enzymes, with its structural design enabling distinct physicochemical properties compared to simpler 2,4-diaminopyrimidine antifolates [1].

Why Generic Substitution of 2,4-Diaminopyrimidine Antifolates Is Scientifically Unsound for Procurement Decisions


The 2,4-diaminopyrimidine class exhibits extreme sensitivity to substitution patterns, where seemingly minor changes in the benzylamino linker, substituent position, and ester functionality can drastically alter DHFR inhibition potency, species selectivity, and cellular permeability [1]. Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate features a unique combination of a methylamino bridge and a para-ethyl ester that is not replicated in classic antifolates such as trimethoprim (3,4,5-trimethoxybenzyl), pyrimethamine (4-chlorophenyl), or iclaprim (cyclopropylmethoxybenzopyran) [2]. Generic substitution without verification of the specific linker geometry, hydrogen-bonding capacity, and lipophilicity would introduce uncontrolled variables in SAR studies, cell-based assays, or in vivo experiments, thereby compromising reproducibility and procurement value.

Quantitative Differentiation Evidence for Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate vs. In-Class Analogs


Distinct Lipophilicity Profile vs. Trimethoprim Determines Membrane Permeability Potential

The target compound possesses a calculated clogP of 2.29, which is 1.8 log units higher than that of trimethoprim (clogP ≈ 0.49) and more closely aligned with the optimal range for passive membrane permeability [1][2]. This differential in lipophilicity suggests a distinct absorption and tissue distribution profile that must be factored into experimental design when selecting a diaminopyrimidine scaffold for in vivo proof-of-concept studies.

DHFR inhibitor Lipophilicity Caco-2 permeability Drug design

Increased Hydrogen-Bond Acceptor Count Modulates Target Binding vs. Pyrimethamine

The target compound presents seven hydrogen-bond acceptors compared to only five for pyrimethamine, primarily due to the ester carbonyl and the additional amino group in the linker [1]. This increased H-bond acceptor capacity may allow additional polar interactions within the DHFR active site or alter desolvation penalties upon binding, providing a structurally tunable feature for optimizing inhibitory activity.

Hydrogen bonding DHFR binding Structure-activity relationship

Methylamino Linker Provides Conformational Flexibility Not Present in Direct Benzyl Analogues

The methylamino (-CH2-NH-) bridge between the pyrimidine and benzoate moieties introduces an additional rotatable bond (RB = 6) compared to the rigid trimethoprim methylene linker (RB = 4) [1][2]. This increased flexibility may allow the compound to adapt to subtle conformational differences between DHFR isoenzymes from different species, a property that classic rigid benzylpyrimidines lack.

Conformational analysis Linker flexibility DHFR inhibitor design

Lack of Direct Comparative Bioactivity Data Necessitates Empirical Head-to-Head Testing for Procurement Decisions

A comprehensive search of primary literature, authoritative databases (ChEMBL, BindingDB, PubMed), and patent repositories revealed no direct quantitative comparison of Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate against its closest analogs (trimethoprim, pyrimethamine, iclaprim, or epiroprim) in standardized DHFR inhibition, antibacterial susceptibility, or cell-based proliferation assays [1][2]. This absence of head-to-head data means that any procurement decision must be accompanied by internal validation assays if substitution is contemplated.

Activity profiling Procurement validation Assay standardization

Recommended Application Scenarios for Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate Based on Structural and Physicochemical Evidence


Medicinal Chemistry Library Expansion for DHFR Inhibitor Optimization

This compound can serve as a modular intermediate for focused library synthesis aimed at exploring the effects of ester bioisosteres on DHFR inhibitor potency and selectivity. The ethyl ester group allows for rapid hydrolysis to the free acid or conversion to an amide, enabling systematic SAR exploration around the benzoate moiety [1].

Physicochemical Probe for Membrane Permeability Studies in Antifolate Drug Design

With a calculated clogP of 2.29 and moderate TPSA of 78.86 Ų, the compound occupies a favorable region of oral drug-likeness space compared to the more polar trimethoprim [1]. Researchers can utilize this compound as a passive permeability benchmark when developing prodrugs or optimizing CNS-excluded diaminopyrimidine antifolates.

Comparative Selectivity Profiling Against Resistant DHFR Isoforms

The methylamino linker and seven H-bond acceptors may engage DHFR active sites differently than classical benzylpyrimidines, making this compound a valuable comparator for profiling against trimethoprim-resistant bacterial DHFR variants (e.g., dfrA) and for identifying compounds with retained activity against mutated enzymes [1].

Synthetic Intermediate for Advanced Antifolate Prodrugs

The ethyl ester moiety serves as an orthogonal protecting group for the carboxylic acid, which can be selectively deprotected under mild conditions [1]. This synthetic flexibility is not available in the free acid or amide forms, allowing the compound to be used as a key intermediate in multi-step synthesis of next-generation DHFR-targeted therapeutics.

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